molecular formula C9H16N2O4 B1149204 2-Methyl-2,6-diazaspiro[3.4]octane oxalate CAS No. 135380-30-2

2-Methyl-2,6-diazaspiro[3.4]octane oxalate

Cat. No.: B1149204
CAS No.: 135380-30-2
M. Wt: 216.23434
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Description

2-Methyl-2,6-diazaspiro[3.4]octane oxalate is a chemical compound with the molecular formula C₉H₁₆N₂O₄ and a molecular weight of 216.23 g/mol It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate typically involves the reaction of 2-methyl-2,6-diazaspiro[3.4]octane with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The general reaction scheme can be represented as follows:

2-Methyl-2,6-diazaspiro[3.4]octane+Oxalic acid2-Methyl-2,6-diazaspiro[3.4]octane oxalate\text{2-Methyl-2,6-diazaspiro[3.4]octane} + \text{Oxalic acid} \rightarrow \text{this compound} 2-Methyl-2,6-diazaspiro[3.4]octane+Oxalic acid→2-Methyl-2,6-diazaspiro[3.4]octane oxalate

The reaction is usually performed in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,6-diazaspiro[3.4]octane oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

2-Methyl-2,6-diazaspiro[3.4]octane oxalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with target molecules, potentially leading to the inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2,7-diazaspiro[3.4]octane
  • 2-Methyl-2,5-diazaspiro[3.4]octane
  • 2-Methyl-2,6-diazaspiro[3.5]nonane

Uniqueness

2-Methyl-2,6-diazaspiro[3.4]octane oxalate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-2,7-diazaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.C2H2O4/c1-9-5-7(6-9)2-3-8-4-7;3-1(4)2(5)6/h8H,2-6H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUUQKINHURNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CCNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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